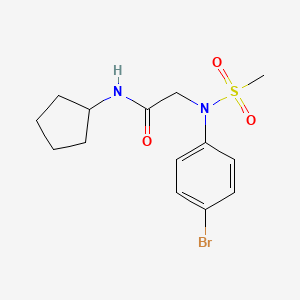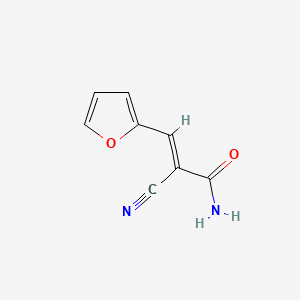![molecular formula C19H22ClNO B5780805 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer researchers and has since been the subject of numerous scientific studies.
Mecanismo De Acción
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a critical role in regulating many physiological processes, including pain, inflammation, mood, and appetite. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine is a potent agonist of both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. By activating these receptors, 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine can modulate the release of neurotransmitters and other signaling molecules, leading to changes in physiological processes.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anticonvulsant activity, and anxiolytic effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine has also been shown to reduce seizure frequency in animal models of epilepsy and to have anxiolytic effects in models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine is also highly soluble in organic solvents, which makes it easy to prepare solutions for use in experiments. However, 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine has some limitations as well. It is a synthetic compound that may not fully replicate the effects of endocannabinoids in the body. Additionally, 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine has a relatively short half-life, which may limit its usefulness in some experiments.
Direcciones Futuras
There are many potential future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine. One area of interest is the development of new analogs of 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine that may have improved pharmacological properties. Another potential direction is the investigation of the effects of 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine on other physiological processes, such as appetite regulation and immune function. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine and its potential therapeutic applications in humans.
Conclusion
In conclusion, 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It acts on the endocannabinoid system and has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anticonvulsant activity, and anxiolytic effects. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine has several advantages for use in laboratory experiments, but also has some limitations. There are many potential future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine, and further investigation is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine is synthesized through a multistep process that involves the reaction of 4-chlorophenol with benzyl bromide in the presence of potassium carbonate to form 4-chlorophenylbenzyl ether. This intermediate is then reacted with 1-(4-methylpiperidin-1-yl)propan-2-ol to form 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine. The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Aplicaciones Científicas De Investigación
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine has also been investigated for its potential use in the treatment of epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-15-9-11-21(12-10-15)14-16-3-2-4-19(13-16)22-18-7-5-17(20)6-8-18/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPWCVFUNHOJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-methylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)






![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)


![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)